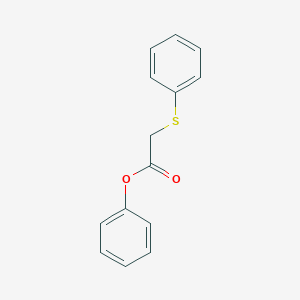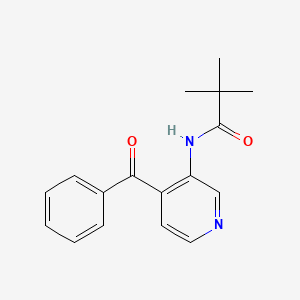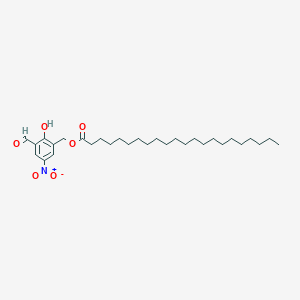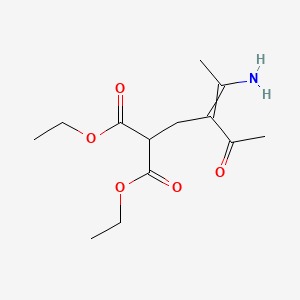
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for forming oximes and hydrazine for forming hydrazones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxylamine forms oximes, while reduction with LiAlH4 forms alcohols.
Aplicaciones Científicas De Investigación
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate exerts its effects involves its functional groups. The ester groups can undergo hydrolysis, while the amine group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of various intermediates and products, depending on the conditions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl 2,2-diallylmalonate: Another ester with similar structural features.
Uniqueness
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler esters like diethyl malonate .
Propiedades
Número CAS |
113618-91-0 |
|---|---|
Fórmula molecular |
C13H21NO5 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
diethyl 2-(2-acetyl-3-aminobut-2-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-12(16)11(13(17)19-6-2)7-10(8(3)14)9(4)15/h11H,5-7,14H2,1-4H3 |
Clave InChI |
ZLQWHRDZYBBMSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=C(C)N)C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


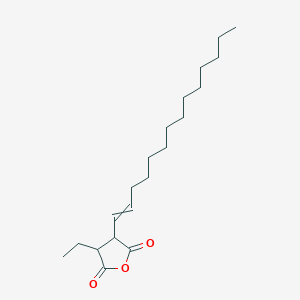
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

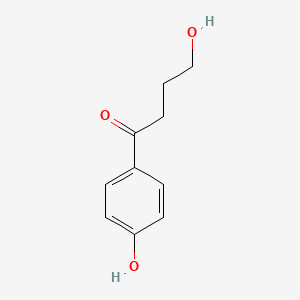
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

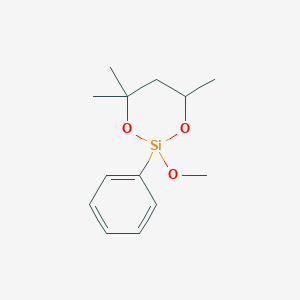

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
